Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate
Description
Evolution of Thiophene-Containing Carbamates in Organic Chemistry
Thiophene-containing carbamates emerged as critical intermediates in synthetic organic chemistry following the discovery of directed ortho metalation (DoM) strategies in the late 20th century. The aryl O-carbamate group, recognized as one of the strongest directed metalation groups (DMGs), enabled precise functionalization of aromatic systems by facilitating regioselective lithiation at ortho positions. This capability was pivotal for introducing substituents into thiophene rings, which are inherently electron-rich due to sulfur’s lone pairs. Early work demonstrated that O-thiocarbamates derived from phenols could undergo Newman–Kwart rearrangements to yield S-thiocarbamates, which served as versatile intermediates for cyclization reactions. For example, ortho-halogeno-aryl O-thiocarbamates were converted to aryl S-thiocarbamates, enabling the synthesis of benzothiadiazoles through intramolecular nucleophilic substitution.
The integration of thiophene into carbamate frameworks further expanded synthetic possibilities. Thiophene’s aromaticity and stability under acidic conditions made it an ideal candidate for coupling with carbamate-directed metalation strategies. Researchers leveraged the electron-withdrawing nature of carbamates to direct functionalization at specific positions on the thiophene ring, enabling the synthesis of complex polycyclic structures. For instance, the reaction of O-thiocarbamates with electrophiles at the ortho position yielded substituted thiophene derivatives, which were subsequently employed in the construction of heterocyclic pharmaceuticals.
Historical Development of Carbamoylbenzoate Research
Carbamoylbenzoates gained prominence in the mid-20th century as versatile building blocks for drug discovery and polymer chemistry. The ester-carbamate linkage in these compounds provided a balance of stability and reactivity, allowing for selective hydrolysis or transesterification under controlled conditions. Early synthetic routes to carbamoylbenzoates relied on the condensation of benzoic acid derivatives with carbamoyl chlorides, but these methods often suffered from poor regioselectivity and side reactions.
A breakthrough came with the development of three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides. For example, cesium carbonate and tetrabutylammonium iodide (TBAI) were shown to catalyze the formation of N-alkyl carbamates from amines and CO₂, with subsequent esterification yielding carbamoylbenzoates in high purity. This methodology enabled the efficient synthesis of methyl 4-(carbamoyl)benzoate derivatives, which were later functionalized with hydroxypropyl-thiophene groups to enhance their pharmacological profiles.
Table 1: Key Advancements in Carbamoylbenzoate Synthesis
Research Significance Within Heterocyclic Chemistry
The incorporation of thiophene into carbamoylbenzoate frameworks exemplifies the strategic use of heterocycles to modulate electronic and steric properties. Thiophene’s sulfur atom contributes to its high polarizability, enhancing π-π stacking interactions in supramolecular assemblies and improving binding affinity in drug-receptor complexes. In the context of methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate, the thiophene ring’s electron-rich nature stabilizes adjacent carbamate groups, reducing susceptibility to hydrolytic degradation.
Additionally, the hydroxypropyl spacer in the compound introduces conformational flexibility, allowing the thiophene and benzoate moieties to adopt optimal orientations for interactions with biological targets. This design principle mirrors strategies employed in HIV protease inhibitors, where carbamate-linked heterocycles engage in hydrogen bonding with enzyme active sites. Computational studies of similar systems have revealed that carbamate carbonyl groups participate in tetra-coordinated hydrogen-bonding networks, critical for maintaining inhibitory potency.
Contextual Positioning in Medicinal Chemistry
Carbamates have long been valued in medicinal chemistry for their ability to mimic peptide bonds while offering superior metabolic stability. This compound’s structure aligns with this tradition, combining a carbamoylbenzoate backbone—known for its protease-binding capabilities—with a thiophene group that enhances lipophilicity and membrane permeability. The compound’s design draws inspiration from rivastigmine, a carbamate-based acetylcholinesterase inhibitor, which demonstrated the utility of carbamates in central nervous system therapeutics.
Table 2: Comparative Analysis of Carbamate-Containing Therapeutics
The hydroxypropyl-thiophene moiety in this compound may further enable interactions with hydrophobic pockets in enzyme active sites, akin to the bis-tetrahydrofuran (bis-THF) ligands in HIV protease inhibitors. X-ray crystallography of related compounds has shown that carbamate NH groups form hydrogen bonds with backbone carbonyls, while thiophene rings engage in van der Waals interactions with nonpolar residues. These features position the compound as a promising candidate for further exploration in drug discovery pipelines.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(21,9-12-7-8-23-10-12)11-18-15(19)13-3-5-14(6-4-13)16(20)22-2/h3-8,10,21H,9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPOLYAUMDIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the benzoate ester in the presence of a Lewis acid such as aluminum chloride.
Carbamoylation: The final step involves the reaction of the intermediate with an isocyanate derivative to introduce the carbamoyl group. This step typically requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the specific substitution reaction.
Scientific Research Applications
Chemical Synthesis
The synthesis of Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate typically involves several key steps:
- Esterification : The process begins with the esterification of 4-hydroxybenzoic acid with methanol, facilitated by an acid catalyst such as sulfuric acid to produce methyl 4-hydroxybenzoate.
- Friedel-Crafts Acylation : The introduction of the thiophene ring occurs through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride derivative of the benzoate ester in the presence of a Lewis acid like aluminum chloride.
- Carbamoylation : The final step involves reacting the intermediate with an isocyanate derivative to introduce the carbamoyl group, typically using a base such as triethylamine to promote the reaction.
Biological Applications
This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator, suggesting its applicability in drug development. Its structure allows for interactions with biological macromolecules through hydrogen bonds and hydrophobic interactions.
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties. Similar compounds have shown effectiveness against various cancer types by targeting specific pathways involved in tumor growth .
- Anti-inflammatory and Antimicrobial Effects : Research indicates potential anti-inflammatory and antimicrobial activities, making it a candidate for further investigation in therapeutic contexts .
Industrial Applications
The stability and reactivity of this compound make it valuable in industrial applications:
- Material Development : Its ability to undergo various chemical reactions allows for the customization of material properties, which is crucial in developing new polymers and coatings. This versatility can lead to enhanced performance characteristics in industrial materials.
Case Study 1: Anticancer Properties
A study explored the anticancer potential of compounds structurally similar to this compound. Results indicated that these compounds could inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The findings support further investigation into this compound's mechanism of action against cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of related compounds. The study demonstrated that certain derivatives could effectively inhibit phospholipase A2, a key enzyme in inflammatory processes. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs .
Mechanism of Action
The mechanism by which Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate exerts its effects is primarily through interactions with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring may also participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations :
- Core Structure : All compounds share a methyl benzoate core, enabling esterase-mediated hydrolysis or metabolic processing.
- Functional Groups: The target compound employs a carbamate linkage, whereas analogs use sulfonylurea groups. Sulfonylureas are known for inhibiting acetolactate synthase (ALS) in plants, a mechanism critical to their herbicidal activity . The carbamate group in the target compound may confer distinct reactivity or bioactivity.
- The hydroxypropyl group may improve water solubility via hydrogen bonding.
Functional Group Analysis
- Carbamate vs. Sulfonylurea: Carbamates are hydrolytically stable under physiological conditions but can act as protease inhibitors or acetylcholinesterase blockers in medicinal contexts. Sulfonylureas are potent ALS inhibitors, disrupting branched-chain amino acid synthesis in plants .
- Thiophene vs. Triazine :
- Thiophene’s electron-rich aromatic system could participate in charge-transfer interactions or serve as a pharmacophore in drug design.
- Triazine rings in herbicides enable strong hydrogen bonding with ALS enzyme residues, a feature absent in the thiophene-containing compound .
Biological Activity
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, incorporating a thiophene ring and a carbamoyl group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 369.5 g/mol. Its structure includes:
- A benzoate ester moiety.
- A thiophene ring that may contribute to its biological interactions.
- A carbamoyl group that enhances its solubility and biological activity.
This compound is hypothesized to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Receptor Activity : It might interact with cellular receptors, influencing signaling pathways associated with cell survival and apoptosis.
- Hydrophobic Interactions : The thiophene ring can engage in π-π stacking interactions with proteins, potentially altering their function.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study : A study on related thiophene derivatives showed IC values ranging from 5.85 µM to 21.3 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Thiophene Derivative A | MCF-7 | 5.85 |
| Thiophene Derivative B | A549 | 21.3 |
| Methyl 4-(related compound) | MCF-7 | <10 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by findings that thiophene derivatives can inhibit pro-inflammatory cytokines:
- Mechanism : The inhibition of TNF-α and IL-6 production has been observed in in vitro studies.
- Case Study : Compounds with similar structures demonstrated a significant reduction in inflammatory markers in animal models of arthritis.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Activity Against Bacteria : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Case Study : A derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against various bacterial strains.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis involves multiple steps including esterification, Friedel-Crafts acylation, and carbamoylation.
- Biological Evaluation : In vitro assays have confirmed the cytotoxicity of the compound against several cancer cell lines, indicating its potential as a lead compound for drug development.
Q & A
Q. Table 2: Hypothetical Biological Screening Workflow
| Assay Type | Target | Method |
|---|---|---|
| Kinase Inhibition | EGFR | ADP-Glo™ Kinase Assay |
| Antimicrobial | S. aureus | Broth microdilution (CLSI guidelines) |
| Metabolic Stability | Esterase hydrolysis | LC-MS/MS quantification |
Advanced: How can computational tools aid in optimizing its synthetic route or reactivity?
Answer:
- Retrosynthetic analysis : Use Synthia or ChemAxon to identify feasible pathways (e.g., coupling vs. stepwise assembly) .
- DFT calculations : Predict regioselectivity in thiophen substitution or carbamoyl bond stability .
- Molecular docking : Assess binding affinity to biological targets (AutoDock Vina) to prioritize synthesis of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
